Diethyl 2-Ethyl-2-acetamidomalonate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

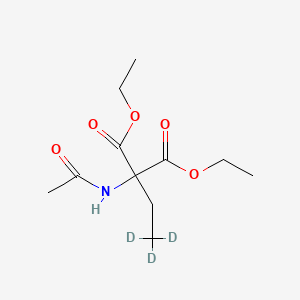

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-acetamido-2-(2,2,2-trideuterioethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHWNHBPUWKECF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(C(=O)OCC)(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diethyl 2-Ethyl-2-acetamidomalonate-d3 chemical formula and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 2-Ethyl-2-acetamidomalonate-d3, a deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate. This isotopically labeled compound serves as a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantitative analysis.

Chemical Formula and Structure

This compound is a derivative of diethyl malonate where the alpha-carbon is substituted with both an ethyl group and an acetamido group. The "-d3" designation signifies the presence of three deuterium (B1214612) atoms on the terminal methyl group of the ethyl substituent.

Chemical Formula: C₁₁H₁₆D₃NO₅

The structural formula is as follows:

The incorporation of deuterium at the ethyl group provides a stable isotopic label, rendering the molecule easily distinguishable from its non-deuterated counterpart by mass spectrometry without significantly altering its chemical properties.

Physicochemical and Isotopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its application in analytical methodologies and synthetic chemistry.

| Property | Value |

| Molecular Weight | 248.29 g/mol |

| Chemical Formula | C₁₁H₁₆D₃NO₅ |

| Isotopic Purity | Typically ≥98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as ethanol (B145695), methanol, and chloroform. |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a multi-step process, beginning with the well-established malonic ester synthesis. The key step for isotopic labeling involves the use of a deuterated ethylating agent.

Synthesis of the Precursor: Diethyl 2-Acetamidomalonate

The non-deuterated precursor is synthesized from diethyl malonate.

Experimental Protocol:

-

Nitrosation: Diethyl malonate is reacted with sodium nitrite (B80452) in the presence of acetic acid to form diethyl 2-oximinomalonate.

-

Reduction and Acetylation: The intermediate is then reduced, typically using zinc powder in a mixture of acetic acid and acetic anhydride. This process reduces the oxime group to an amine, which is simultaneously acetylated in situ to yield Diethyl 2-acetamidomalonate.

-

Purification: The crude product is purified by recrystallization.

Synthesis of this compound

This step involves the alkylation of the precursor with a deuterated ethylating agent.

Experimental Protocol:

-

Enolate Formation: Diethyl 2-acetamidomalonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to generate the corresponding enolate.

-

Alkylation: The enolate is then reacted with a deuterated ethylating agent, such as ethyl-d3 iodide or ethyl-d3 bromide. This step introduces the deuterium-labeled ethyl group at the alpha-carbon.

-

Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. The final product, this compound, is purified using techniques like column chromatography or recrystallization.

Analytical Characterization

The identity, purity, and isotopic enrichment of this compound are confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of 248.29 g/mol and to determine the isotopic purity by analyzing the distribution of isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the overall structure. The signal corresponding to the methyl protons of the ethyl group will be significantly diminished or absent, confirming the location of the deuterium label.

-

²H NMR: Deuterium NMR provides a direct method to confirm the presence and location of the deuterium atoms.

-

¹³C NMR: The carbon spectrum will show characteristic shifts for the carbonyl, methylene, and methyl carbons, further confirming the structure.

-

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Synthesis and analysis workflow for this compound.

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard in quantitative bioanalytical assays using mass spectrometry. Its identical chemical behavior to the endogenous analyte, combined with its distinct mass, allows for accurate and precise quantification in complex biological matrices.

Furthermore, this compound can serve as a precursor for the synthesis of more complex deuterated molecules, enabling researchers to trace metabolic pathways and investigate drug metabolism and pharmacokinetic profiles with high specificity. The deuterium labeling can also be used to study kinetic isotope effects in enzymatic reactions.

In-Depth Technical Guide to Diethyl 2-Ethyl-2-acetamidomalonate-d3

CAS Number: 1246820-39-2

This technical guide provides a comprehensive overview of Diethyl 2-Ethyl-2-acetamidomalonate-d3, a deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, particularly as an internal standard in quantitative mass spectrometry-based analyses.

Core Compound Properties

This compound is primarily utilized as an internal standard in analytical chemistry, especially in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. The "d3" designation signifies that three hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal tool for enhancing the accuracy and precision of quantitative analytical methods for amino acids and their metabolites.[1]

While a specific certificate of analysis for the deuterated compound is not publicly available, the physical and chemical properties of its non-deuterated parent compound, Diethyl 2-acetamidomalonate (CAS: 1068-90-2), provide a reasonable approximation.

Table 1: Physicochemical Properties of Diethyl 2-acetamidomalonate (Non-deuterated Analog)

| Property | Value |

| Molecular Formula | C₉H₁₅NO₅ |

| Molecular Weight | 217.22 g/mol |

| Melting Point | 95-98 °C |

| Boiling Point | 311.4 °C at 760 mmHg |

| Density | 1.1 g/cm³ |

| Flash Point | 145.2 °C |

| Water Solubility | Slightly soluble |

| LogP | 0.36 |

Data sourced from various chemical suppliers and databases for the non-deuterated compound.[2][3][4]

For this compound, the key quantitative data is its molecular weight, which is increased due to the presence of three deuterium atoms.

Table 2: Quantitative Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆D₃NO₅ |

| Molecular Weight | 248.29 g/mol |

Synthesis and Isotopic Labeling

The synthesis of this compound involves the alkylation of Diethyl 2-acetamidomalonate with a deuterated ethylating agent. The general synthetic strategy for the non-deuterated parent compound can be adapted for the synthesis of the deuterated analog.

Experimental Protocol: Synthesis of this compound (Adapted)

This protocol is an adaptation of the synthesis of the non-deuterated Diethyl 2-acetamidomalonate. The key modification is the use of a deuterated ethylating agent.

Materials:

-

Diethyl 2-acetamidomalonate

-

Sodium ethoxide

-

Ethyl-d3 iodide (or other suitable deuterated ethylating agent)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Sodium sulfate (B86663) (for drying)

Procedure:

-

Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Diethyl 2-acetamidomalonate in anhydrous ethanol.

-

Add a stoichiometric equivalent of sodium ethoxide to the solution to form the enolate.

-

Alkylation: Slowly add Ethyl-d3 iodide to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in diethyl ether and washed with a dilute aqueous solution of hydrochloric acid and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization to achieve the desired purity.

Logical Relationship of Synthesis

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry.[1]

Internal Standard in LC-MS/MS Analysis of Amino Acids

In quantitative bioanalysis, stable isotope-labeled internal standards are considered the gold standard for correcting for matrix effects and variations in sample preparation and instrument response. The co-elution of the deuterated standard with the unlabeled analyte ensures that both experience similar ionization suppression or enhancement, leading to more accurate and precise quantification.

Experimental Protocol: General Workflow for Amino Acid Quantification using LC-MS/MS

This protocol outlines a general workflow for the quantification of an amino acid (analyte) in a biological matrix using this compound as an internal standard. Specific parameters would need to be optimized for the particular analyte and instrument.

1. Sample Preparation:

- To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of this compound solution of a known concentration.

- Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile (B52724) or methanol.

- Vortex and centrifuge the sample to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column) to separate the analyte from other matrix components. The mobile phase composition and gradient will depend on the specific amino acid being analyzed.

- Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

- Define the precursor-to-product ion transitions for both the unlabeled analyte and the deuterated internal standard.

- Optimize the collision energy and other MS parameters for each transition to maximize signal intensity.

3. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the peak area ratio of the analyte to the internal standard.

- Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Diagram

Caption: General workflow for LC-MS/MS analysis using an internal standard.

Precursor for Deuterated Drug Candidates

The malonic ester synthesis is a classic method for preparing amino acids. This compound can serve as a precursor for the synthesis of α-ethyl-α-amino acids with a deuterium label in the ethyl group. This is valuable in drug development for studying metabolic pathways (metabolic fate analysis) and for creating "heavy" drugs. Deuterium substitution can alter the metabolic profile of a drug, often leading to a slower rate of metabolism (the kinetic isotope effect), which can result in a longer half-life and potentially improved therapeutic efficacy.[1]

Signaling Pathway Involvement

There is no evidence to suggest that this compound is directly involved in any biological signaling pathways. Its utility lies in its chemical properties as an analytical standard and a synthetic precursor.

Safety and Handling

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and synthetic chemistry. Its primary role as a stable isotope-labeled internal standard significantly enhances the reliability of quantitative analytical methods for amino acids and related compounds. Furthermore, its potential as a precursor for the synthesis of deuterated molecules opens avenues for advanced research in drug development and metabolic studies. This technical guide provides a foundational understanding of its properties, synthesis, and key applications to support its effective use in a research setting.

References

physicochemical properties of Diethyl 2-Ethyl-2-acetamidomalonate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-Ethyl-2-acetamidomalonate-d3 is the deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate. The "d3" designation signifies the replacement of three hydrogen atoms with deuterium (B1214612) atoms on the ethyl group[1]. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry analyses of related compounds, such as amino acids and their metabolites[1]. Its structural similarity to the analyte of interest allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in the analytical process and ensuring accurate quantification.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. However, the physicochemical properties are expected to be very similar to its non-deuterated counterpart, Diethyl 2-Ethyl-2-acetamidomalonate, and its precursor, Diethyl acetamidomalonate. The available data for the deuterated compound and its analogs are summarized below.

| Property | This compound | Diethyl 2-Ethyl-2-acetamidomalonate | Diethyl acetamidomalonate (Precursor) |

| Molecular Formula | C₁₁H₁₆D₃NO₅[1] | C₁₁H₁₉NO₅ | C₉H₁₅NO₅[2] |

| Molecular Weight | 248.29 g/mol [1] | 245.27 g/mol | 217.22 g/mol [2] |

| Appearance | White Solid[1] | Not specified | White to light yellow crystalline powder[3] |

| Melting Point | Not specified | Not specified | 95-98 °C[4][5] |

| Boiling Point | Not specified | Not specified | 185 °C at 20 mmHg[2][5] |

| Solubility | Not specified | Soluble in organic solvents (e.g., ethanol (B145695), acetone, chloroform); limited solubility in water[6]. | Soluble in chloroform (B151607) and methanol; slightly soluble in water[2][5]. Soluble in hot alcohol, slightly soluble in ether and hot water[2]. |

| InChI Key | SXHWNHBPUWKECF-FIBGUPNXSA-N[1] | Not specified | ISOLMABRZPQKOV-UHFFFAOYSA-N[3] |

Synthesis

The synthesis of this compound involves the alkylation of Diethyl 2-acetamidomalonate (DEAM) with a deuterated ethylating agent. This process allows for the specific and regioselective incorporation of deuterium atoms at the ethyl moiety[1].

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the alkylation of diethyl acetamidomalonate.

Materials:

-

Diethyl 2-acetamidomalonate (DEAM)

-

Sodium ethoxide

-

Ethyl-d3 iodide (CD₃CH₂I) or Ethyl-d3 bromide (CD₃CH₂Br)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Diethyl 2-acetamidomalonate in anhydrous ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to deprotonate the DEAM and form the enolate[1]. Stir the mixture at room temperature until the DEAM has completely dissolved.

-

Alkylation: To the enolate solution, add a slight excess of the deuterated ethylating agent (ethyl-d3 iodide or ethyl-d3 bromide) dropwise[1].

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. Dissolve the residue in diethyl ether and wash with a saturated aqueous ammonium chloride solution to quench any remaining base. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography or recrystallization to yield a white solid.

Application as an Internal Standard

The primary application of this compound is as an internal standard in quantitative mass spectrometry. Its chemical properties are nearly identical to the non-deuterated analyte, but it has a different mass, allowing for its differentiation in a mass spectrometer.

Experimental Protocol: Use as an Internal Standard

Materials:

-

This compound (internal standard)

-

Analyte of interest (e.g., a specific amino acid)

-

Biological matrix (e.g., plasma, urine)

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Spike a known amount of this compound into the biological sample containing the analyte of interest.

-

Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering substances from the matrix.

-

Analysis: Inject the extracted sample into an LC-MS/MS system.

-

Quantification: Monitor the characteristic parent-to-daughter ion transitions for both the analyte and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

Conclusion

This compound is a crucial tool for researchers and scientists in the field of drug development and analytical chemistry. Its primary role as an internal standard in mass spectrometry-based quantification ensures the accuracy and reliability of analytical data. While specific physicochemical data for the deuterated compound is limited, its properties can be reasonably inferred from its non-deuterated analogs. The synthetic route is straightforward, making this important analytical standard accessible for a wide range of research applications.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Diethyl Acetamidomalonate | Research Chemicals Supplier [benchchem.com]

- 4. Diethyl acetamidomalonate | CAS#:1068-90-2 | Chemsrc [chemsrc.com]

- 5. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Diethyl 2-Ethyl-2-acetamidomalonate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Diethyl 2-Ethyl-2-acetamidomalonate-d3. Due to the specific isotopic labeling, this document focuses on the predicted ¹³C NMR chemical shifts based on the analysis of its non-deuterated analogue and the known effects of deuterium (B1214612) substitution. It also includes a detailed experimental protocol for acquiring high-quality ¹³C NMR data for this and similar small molecules, alongside a visualization of its synthetic pathway.

Predicted ¹³C NMR Data

The predicted chemical shifts for this compound are summarized in the table below.

| Carbon Atom | Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-1 | Ester C=O | ~168 | Typical chemical shift for an ester carbonyl group. |

| C-2 | Quaternary α-Carbon | ~65 | Alpha to two ester carbonyls and an acetamido group. |

| C-3 | Ester C=O | ~168 | Equivalent to C-1 due to molecular symmetry. |

| C-4 | Amide C=O | ~170 | Characteristic chemical shift for an amide carbonyl. |

| C-5 | Amide CH₃ | ~23 | Typical chemical shift for a methyl group attached to a carbonyl. |

| C-6 | Ester O-CH₂ | ~62 | Methylene (B1212753) group of the ethyl ester, deshielded by oxygen. |

| C-7 | Ethyl CH₂ | ~25 | Methylene group of the C-2 ethyl substituent. |

| C-8 | Ethyl CD₃ | ~10 | Methyl group of the C-2 ethyl substituent; signal will be a multiplet with reduced intensity due to deuteration. |

| C-9 | Ester CH₃ | ~14 | Terminal methyl group of the ethyl ester. |

Experimental Protocols for ¹³C NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.

2.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.

-

Solvent Selection: A suitable deuterated solvent that dissolves the compound should be used. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

Filtration: To obtain sharp spectral lines, it is advisable to filter the sample solution through a small plug of glass wool into the NMR tube to remove any particulate matter.

2.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Tuning and Matching: The NMR probe should be tuned to the ¹³C frequency and matched to the impedance of the instrument.

-

Locking: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of around 250 ppm (from approximately -10 to 240 ppm) is generally sufficient for most organic molecules.

-

Acquisition Time (AT): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is common. For quantitative analysis or to ensure the detection of quaternary carbons, a longer delay may be necessary.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.

-

2.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum should be accurately phased to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: A baseline correction should be applied to create a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is calibrated relative to a reference standard. Tetramethylsilane (TMS) is the primary reference (0.00 ppm). If TMS is not added, the residual solvent signal can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Synthesis and Experimental Workflow Visualization

The synthesis of this compound is a crucial workflow for obtaining this isotopically labeled compound. The process involves the alkylation of Diethyl 2-acetamidomalonate (DEAM) with a deuterated ethylating agent.

Mass Spectrometry of Diethyl 2-Ethyl-2-acetamidomalonate-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of Diethyl 2-Ethyl-2-acetamidomalonate-d3, a deuterated internal standard crucial for quantitative analytical studies. This document outlines its molecular properties, predicted fragmentation patterns based on its non-deuterated analogs, and standardized experimental protocols for its analysis.

Introduction

This compound is the deuterated form of Diethyl 2-Ethyl-2-acetamidomalonate. The "-d3" designation indicates the replacement of three hydrogen atoms with deuterium (B1214612) on the acetyl group, leading to a molecular weight of approximately 248.29 g/mol .[1] Its primary application in research is as an internal standard for the quantitative analysis of related compounds using mass spectrometry.[1] The strategic placement of deuterium atoms allows for the differentiation between the internal standard and the analyte of interest, ensuring accurate quantification in complex biological matrices.

Molecular and Spectrometric Data

A summary of the key molecular and predicted mass spectrometric data for this compound is presented below. The predicted fragmentation is inferred from the known mass spectra of its non-deuterated analog, Diethyl 2-acetamidomalonate, and related compounds like Diethyl ethylmalonate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆D₃NO₅ | Benchchem[1] |

| Molecular Weight | 248.29 g/mol | Benchchem[1] |

| Predicted Molecular Ion (M+) | m/z 248 | Inferred |

| Key Predicted Fragments | m/z 203, 175, 159, 130, 102, 74, 46 | Inferred from[2][3] |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways similar to other 2-substituted diethyl malonate derivatives.[4] A key fragmentation route involves the loss of the malonate group. The presence of the deuterium atoms on the acetyl group will result in a characteristic mass shift for fragments containing this group.

Below is a diagram illustrating the predicted fragmentation pathway.

Caption: Predicted EI Fragmentation of this compound.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1 Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution to create working standards at concentrations relevant to the expected analyte concentration range.

-

Sample Matrix Spiking: For quantitative analysis, spike the appropriate working standard solution into the sample matrix (e.g., plasma, urine, cell lysate) to serve as the internal standard.

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix. A common approach involves protein precipitation with a cold organic solvent followed by centrifugation.

-

Derivatization (Optional): If necessary, derivatize the extracted sample to improve volatility and thermal stability for GC analysis.

4.2 GC-MS Analysis

-

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injection: Inject 1-2 µL of the prepared sample into the GC inlet, typically in splitless mode for trace analysis.

-

Oven Program:

-

Initial Temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/minute.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: An electron ionization (EI) source is commonly used.

-

Ionization Energy: 70 eV.[2]

-

Scan Range: m/z 40-300.

-

Data Acquisition: Operate in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, monitoring the characteristic ions of the analyte and the internal standard.

-

Data Analysis Workflow

The process of analyzing the mass spectrometric data is outlined in the following workflow diagram.

Caption: Workflow for Quantitative Analysis using an Internal Standard.

Conclusion

This guide provides a foundational understanding of the mass spectrometry of this compound. While specific experimental data for the deuterated compound is not widely published, the analysis of its non-deuterated analogs offers significant insight into its expected behavior under mass spectrometric analysis. The provided protocols and workflows serve as a starting point for developing robust and accurate quantitative methods for a wide range of research and drug development applications.

References

In-Depth Technical Guide on the Isotopic Enrichment of Diethyl 2-Ethyl-2-acetamidomalonate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic enrichment, and application of Diethyl 2-Ethyl-2-acetamidomalonate-d3. This deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate serves as a valuable tool in drug development and metabolic research, primarily utilized as an internal standard for quantitative analysis by mass spectrometry and as a precursor for the synthesis of deuterated α-amino acids.

Synthesis and Isotopic Enrichment

The preparation of this compound is achieved through a targeted synthetic approach that introduces a stable isotopic label in a specific position within the molecule.

Synthesis of the Unlabeled Precursor

The foundational step involves the synthesis of the non-deuterated precursor, Diethyl 2-Ethyl-2-acetamidomalonate. This is typically accomplished via the alkylation of Diethyl 2-acetamidomalonate (DEAM).[1] The reaction proceeds through the formation of an enolate from DEAM, which then undergoes nucleophilic substitution with an ethylating agent.

Isotopic Labeling Strategy

The incorporation of three deuterium (B1214612) atoms onto the ethyl group is most effectively and regioselectively achieved by employing a deuterated ethylating agent during the alkylation step.[1] The use of ethyl-d3 iodide or ethyl-d3 bromide ensures the precise introduction of the deuterium atoms at the desired location.

Reaction Scheme:

The overall synthetic pathway can be visualized as a two-step process starting from Diethyl 2-acetamidomalonate. The first step is the deprotonation to form the enolate, followed by the alkylation with the deuterated ethylating agent.

Quantitative Data and Isotopic Purity Assessment

The determination of isotopic enrichment and purity is critical for the application of this compound. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a primary technique for quantifying the isotopic distribution of the synthesized compound. By analyzing the mass-to-charge ratio of the molecular ion, the relative abundance of the deuterated (d3) and non-deuterated (d0) species, as well as any partially deuterated intermediates (d1, d2), can be determined.

| Isotopologue | Expected Mass Shift (Da) | Relative Abundance (%) |

| d0 (Unlabeled) | 0 | Typically < 1% |

| d1 | +1 | Variable, indicates incomplete deuteration |

| d2 | +2 | Variable, indicates incomplete deuteration |

| d3 (Fully Labeled) | +3 | > 98% (for high-quality material) |

Note: The table presents hypothetical data for a successful synthesis. Actual values would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.

-

¹H NMR: In the proton NMR spectrum, the signal corresponding to the methyl protons of the ethyl group (a triplet in the unlabeled compound) will be absent or significantly reduced in intensity in the d3-labeled compound.[1]

-

²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment.

-

¹³C NMR: The carbon spectrum can also be used to confirm the structure of the final product.

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the molecular weight increase (+3 Da) and quantifies the isotopic enrichment by analyzing the distribution of isotopologues (d0, d1, d2, d3). |

| ¹H NMR | Shows the disappearance or significant reduction of the CH₃ signal of the ethyl group. |

| ²H NMR | Directly detects the deuterium signal, confirming the location of the isotopic label. |

Experimental Protocols

Synthesis of this compound

Materials:

-

Diethyl 2-acetamidomalonate (DEAM)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (B145695)

-

Ethyl-d3 iodide (CD₃CH₂I)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Enolate Formation: Dissolve Diethyl 2-acetamidomalonate in anhydrous ethanol in a round-bottom flask under an inert atmosphere. Add a solution of sodium ethoxide in ethanol dropwise at 0°C. Allow the mixture to stir for 30 minutes at room temperature.

-

Alkylation: Cool the reaction mixture back to 0°C and add ethyl-d3 iodide dropwise. Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Remove the ethanol under reduced pressure. Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis using mass spectrometry.[1] Its structural similarity and mass difference from the unlabeled analyte allow for accurate and precise quantification in complex biological matrices, which is crucial in pharmacokinetic studies.

Furthermore, this deuterated compound is a valuable precursor for the synthesis of deuterated α-amino acids. The introduction of deuterium at specific positions in a drug molecule can alter its metabolic profile, a phenomenon known as the "deuterium effect." This can lead to a slower rate of metabolism, a longer half-life, and potentially improved therapeutic efficacy.

Workflow for Amino Acid Quantification using LC-MS with a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantification of an amino acid in a biological sample using this compound as a precursor to the internal standard.

Signaling Pathways and Metabolic Fate

While this compound itself is a synthetic precursor, the deuterated amino acids derived from it can be used to trace metabolic pathways. For instance, a deuterated amino acid can be introduced into a cell culture or administered to an animal model, and its incorporation into proteins and other metabolites can be monitored by mass spectrometry. This allows researchers to study protein turnover, metabolic flux, and the effects of drugs on specific biochemical pathways.

The "metabolic switching" phenomenon is a key concept in the use of deuterated drugs. By blocking a primary metabolic pathway through deuteration, the drug's metabolism can be shunted towards alternative routes, potentially leading to a different metabolite profile with improved safety and efficacy.

Conclusion

This compound is a key enabling tool for modern pharmaceutical research and development. Its synthesis via regioselective deuteration allows for its use as a high-fidelity internal standard for quantitative mass spectrometry. Furthermore, its role as a precursor to deuterated α-amino acids opens up avenues for investigating drug metabolism and designing next-generation therapeutics with improved pharmacokinetic and safety profiles. The analytical techniques and experimental workflows outlined in this guide provide a framework for the effective utilization of this important isotopically labeled compound.

References

Technical Guide: Solubility Profile of Diethyl 2-Ethyl-2-acetamidomalonate-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Diethyl 2-Ethyl-2-acetamidomalonate-d3, a deuterated analog often utilized as an internal standard in quantitative analysis by mass spectrometry[1]. Due to the limited availability of direct quantitative solubility data for this specific isotopically labeled compound, this document extrapolates its likely solubility profile based on the known properties of its parent compound, Diethyl acetamidomalonate, and related malonic acid esters. Furthermore, this guide furnishes a detailed experimental protocol for determining the solubility of the title compound in various organic solvents, complete with a workflow visualization to aid researchers in generating precise and reliable data.

Introduction

This compound is the deuterated form of Diethyl 2-Ethyl-2-acetamidomalonate. The deuterium (B1214612) labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for the accurate quantification of the non-deuterated analyte[1]. Understanding the solubility of this compound in a range of organic solvents is critical for a variety of applications, including the preparation of stock solutions for analytical standards, reaction media for further chemical synthesis, and formulation development.

The molecular structure, featuring two ester groups and an acetamido group, suggests a moderate polarity. The additional ethyl group, compared to the more commonly documented Diethyl acetamidomalonate, is expected to increase its lipophilicity. The replacement of three hydrogen atoms with deuterium is not expected to significantly alter its solubility properties.

Physicochemical Properties and Inferred Solubility

Direct experimental data on the solubility of this compound is scarce. However, by examining its non-deuterated parent and related compounds, a reliable estimation of its solubility characteristics can be established.

Properties of the Parent Compound: Diethyl acetamidomalonate

The non-deuterated parent compound, Diethyl acetamidomalonate, is a white crystalline powder[2][3][4]. Its known properties provide a baseline for predicting the behavior of its deuterated and ethyl-substituted analog.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₅ | [3][5] |

| Molecular Weight | 217.22 g/mol | [2][3][5] |

| Melting Point | 95-98 °C | [3][5] |

| Boiling Point | 185 °C @ 20 mmHg | [2][3] |

Solubility Data for Diethyl acetamidomalonate

The following table summarizes the available qualitative and quantitative solubility data for Diethyl acetamidomalonate. This information is crucial for anticipating the solubility of this compound.

| Solvent | Solubility | Reference |

| Hot Water | Slightly Soluble | [2] |

| Ether | Slightly Soluble (in hot ether) | [2] |

| Hot Alcohol | Soluble | [2] |

| Chloroform | Soluble / Slightly Soluble | [3][4] |

| Methanol | Soluble / Slightly Soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [6] |

Predicted Solubility of this compound

The structure of this compound differs from Diethyl acetamidomalonate by the addition of an ethyl group on the alpha-carbon and the presence of three deuterium atoms.

-

Effect of the Ethyl Group: The additional ethyl group increases the non-polar character of the molecule. This will likely decrease its solubility in polar solvents (e.g., water, methanol) and increase its solubility in less polar organic solvents (e.g., diethyl ether, hexane, chloroform) compared to Diethyl acetamidomalonate.

-

Effect of Deuterium Labeling: The substitution of protium (B1232500) with deuterium has a negligible effect on the polarity and intermolecular forces that govern solubility. Therefore, the solubility of this compound is expected to be very similar to that of its non-deuterated counterpart, Diethyl 2-Ethyl-2-acetamidomalonate.

Based on these considerations, this compound is predicted to be soluble in a range of common organic solvents such as alcohols, chlorinated solvents, and polar aprotic solvents, with limited solubility in water and non-polar hydrocarbon solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended. This method involves preparing a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, chloroform, ethyl acetate, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The time required may vary depending on the solvent and should be determined empirically.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours at the same constant temperature to let the undissolved solid settle.[7]

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any suspended solid particles.[7]

-

-

Quantification of Solute:

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 4. 1068-90-2 | CAS DataBase [m.chemicalbook.com]

- 5. Diethyl acetamidomalonate | CAS#:1068-90-2 | Chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. quora.com [quora.com]

Technical Guidance on Diethyl 2-Ethyl-2-acetamidomalonate-d3: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

Precise physical constants, such as the melting point for Diethyl 2-Ethyl-2-acetamidomalonate-d3, are not documented in the searched literature. However, the properties of the closely related, non-deuterated compound, Diethyl 2-acetamidomalonate, are well-established and provide a valuable reference point. Isotopic labeling with deuterium (B1214612) typically has a minimal effect on the melting point.

| Property | Diethyl 2-acetamidomalonate | This compound |

| CAS Number | 1068-90-2[2][3][4][5] | 1246820-39-2[3] |

| Molecular Formula | C9H15NO5 | C11H16D3NO5 |

| Molecular Weight | 217.22 g/mol [2] | Not explicitly found |

| Melting Point | 95-98 °C[2][3][4] | Not available in literature |

| Boiling Point | 185 °C at 20 mmHg[4][6] | Not available in literature |

| Appearance | White crystalline powder[5] | Not available in literature |

Experimental Protocols

Melting Point Determination

The following is a standard protocol for determining the melting point of a crystalline organic solid, such as this compound, using a digital melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Materials:

-

Crystalline sample of this compound

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry.

-

If necessary, finely crush the crystalline sample using a mortar and pestle to ensure uniform packing.

-

Pack the dry, powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set the starting temperature to approximately 10-15 °C below the expected melting point. Based on the non-deuterated analog, a starting temperature of 80-85 °C is reasonable.

-

Set the heating rate (ramp rate) to 1-2 °C per minute for an accurate determination. A faster rate can be used for a preliminary, approximate measurement.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting:

-

The melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.

-

For a pure substance, this range is typically narrow (0.5-2 °C).

-

Perform at least two measurements to ensure reproducibility.

-

General Synthesis Workflow

The synthesis of this compound involves the alkylation of a malonic ester derivative. The general workflow for such a synthesis is depicted below. This process highlights the introduction of the ethyl group, which in the case of the deuterated compound, would involve a deuterated ethylating agent.[1]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 3. Diethyl acetamidomalonate | CAS#:1068-90-2 | Chemsrc [chemsrc.com]

- 4. アセトアミドマロン酸ジエチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Diethyl 2-acetamidomalonate CAS 1068-90-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Diethyl-2-acetamidomalonate [chembk.com]

In-Depth Technical Guide on the Stability and Storage of Diethyl 2-Ethyl-2-acetamidomalonate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 2-Ethyl-2-acetamidomalonate-d3. The information is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and purity of this isotopically labeled compound, which is crucial for its use as an internal standard in analytical methodologies.

Introduction to this compound

This compound is the deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate. The "d3" designation signifies that three hydrogen atoms on the terminal methyl of the ethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies of related compounds. The stability of such standards is paramount for ensuring the accuracy and reproducibility of analytical data.

Factors Influencing Stability

The stability of this compound is influenced by several factors, primarily related to its chemical structure. As a disubstituted malonic ester, the molecule's integrity can be compromised by:

-

Hydrolysis: The ester functional groups are susceptible to hydrolysis, a reaction catalyzed by the presence of acids or bases. This can lead to the formation of the corresponding mono-ester or the fully hydrolyzed malonic acid derivative.

-

Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis and potential decarboxylation of the hydrolyzed product.

-

Light: As with many organic compounds, exposure to light, particularly UV radiation, can potentially induce photolytic degradation.

-

pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Both acidic and basic conditions can promote the breakdown of the ester linkages.

-

Solvent Choice: The choice of solvent is critical, especially for solutions. Protic solvents, particularly under non-neutral pH conditions, can facilitate H/D exchange, compromising the isotopic purity of the standard.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on general best practices for deuterated analytical standards.

| Form | Temperature | Atmosphere/Container | Light Conditions | Recommended Duration |

| Solid (Neat) | -20°C or colder | Store in a tightly sealed container in a desiccator to protect from moisture. | Protect from light by using an amber vial or storing in a dark location. | Long-term (Years) |

| Solution in Aprotic Solvent (e.g., Acetonitrile, Ethyl Acetate) | -20°C or colder | Store in a tightly sealed vial with a PTFE-lined cap to prevent solvent evaporation. | Protect from light. | Medium to Long-term (Months to a Year+) |

| Solution in Protic Solvent (e.g., Methanol) | -80°C | Store in a tightly sealed vial. Prepare fresh and use as soon as possible. | Protect from light. | Short-term (Days to Weeks) |

Note: It is crucial to allow the compound to equilibrate to room temperature in a desiccator before opening the container to prevent condensation of atmospheric moisture onto the solid.

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be hydrolysis of the diethyl ester groups. This can occur sequentially, first forming the monoacid derivative and then the diacid. Under elevated temperatures, the resulting substituted malonic acid is prone to decarboxylation.

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the compound (in both solid and solution forms) to the following conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and maintain at room temperature for various time points.

-

Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C.

-

Photolytic Degradation: Expose a solution of the compound to a light source that produces combined visible and UV outputs, as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (see section 5.2).

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound.

-

Identify and quantify any new peaks corresponding to degradation products.

-

Calculate the mass balance to account for all components.

-

The following table summarizes the expected outcomes of a forced degradation study.

| Stress Condition | Expected Outcome | Primary Degradation Products |

| Acid Hydrolysis | Degradation expected | Mono- and di-hydrolyzed malonic acid derivatives |

| Base Hydrolysis | Rapid degradation expected | Saponified malonic acid salt |

| Oxidation | Likely stable | To be determined experimentally |

| Thermal (Dry Heat) | Likely stable at moderate temperatures | To be determined experimentally |

| Photolysis | Potential for degradation | To be determined experimentally |

Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance due to degradation.

Chromatographic Conditions (A starting point for method development):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: Gradient elution with Acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm or Mass Spectrometry for peak identification.

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Procedure:

-

Inject the stressed samples from the forced degradation study.

-

Develop a gradient elution method that provides adequate separation between the parent peak of this compound and all observed degradation product peaks.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This compound is a vital tool for quantitative bioanalysis. Maintaining its chemical and isotopic integrity is essential for reliable experimental outcomes. The primary degradation pathway is hydrolysis of the ester groups, which is accelerated by non-neutral pH and elevated temperatures. For optimal long-term stability, the compound should be stored as a solid at -20°C or colder, protected from light and moisture. When in solution, aprotic solvents are preferred, and storage at low temperatures is crucial. The experimental protocols outlined in this guide provide a framework for a thorough stability assessment, enabling researchers to confidently utilize this deuterated standard in their work.

Methodological & Application

Synthesis of Diethyl 2-Ethyl-2-acetamidomalonate-d3 from Deuterated Ethyl Iodide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Diethyl 2-Ethyl-2-acetamidomalonate-d3, a deuterated analog of a key intermediate in the synthesis of α-amino acids. The strategic incorporation of deuterium (B1214612) atoms into drug candidates or metabolic tracers is a critical tool in modern drug development and research, offering benefits such as improved pharmacokinetic profiles and utility as internal standards for quantitative analysis.

The synthesis of this compound is achieved through a modification of the well-established malonic ester synthesis, specifically the alkylation of diethyl 2-acetamidomalonate with a deuterated ethylating agent. This method allows for the precise and regioselective introduction of a d3-ethyl group.

Applications

-

Pharmacokinetic Studies: Deuterium-labeled compounds are valuable in studying the metabolic fate of drugs (ADME - absorption, distribution, metabolism, and excretion). The kinetic isotope effect can lead to slower metabolism, potentially improving a drug's half-life.

-

Metabolic Tracing: Isotopically labeled amino acid precursors can be used to trace metabolic pathways in vitro and in vivo.

-

Internal Standards: Due to its identical chemical properties but distinct mass, this compound is an ideal internal standard for quantitative mass spectrometry-based assays of the non-labeled analog or derived amino acids.[1] This ensures high accuracy and precision in analytical methods.[1]

-

Synthesis of Deuterated α-Amino Acids: This compound serves as a direct precursor for the synthesis of α-(ethyl-d3)-α-amino acids, which can be incorporated into peptides and proteins for structural or functional studies.

Chemical Data Summary

The following tables summarize the key physical and chemical properties of the reactants and the final product.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| Diethyl 2-acetamidomalonate | C₉H₁₅NO₅ | 217.22 | - | 95-97[2] | - |

| Iodoethane-2,2,2-d3 (B32736) (Ethyl-d3 iodide) | CD₃CH₂I | 158.98 | 69-73 | -108 | 1.987 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | - | 260 (decomposes) | - |

| This compound | C₁₁H₁₈D₃NO₅ | 248.29 | Not available | Not available | Not available |

Experimental Protocols

The synthesis is a two-stage process: 1) Preparation of the starting material, Diethyl 2-acetamidomalonate, and 2) Alkylation with deuterated ethyl iodide to yield the final product.

Stage 1: Synthesis of Diethyl 2-acetamidomalonate

This protocol is adapted from a reliable procedure published in Organic Syntheses.[2]

Reaction Scheme:

Materials:

| Reagent | Quantity | Molar Eq. |

| Diethyl malonate | 50.0 g (47.4 mL) | 1.0 |

| Sodium nitrite (B80452) | 65.0 g | 3.02 |

| Glacial acetic acid | 282 mL | - |

| Water | 81 mL | - |

| Acetic anhydride | 86.0 g (79.6 mL) | 2.7 |

| Zinc dust | 78.5 g | 3.85 |

| Ether | 100 mL | - |

Procedure:

-

Isonitrosation: In a 500-mL three-necked flask equipped with a mechanical stirrer and thermometer, combine diethyl malonate, 57 mL of glacial acetic acid, and 81 mL of water. Cool the flask in an ice bath to approximately 5°C.

-

Add sodium nitrite in portions over 1.5 hours, maintaining the temperature at around 5°C.

-

After the addition is complete, remove the ice bath and continue stirring for 4 hours.

-

Transfer the reaction mixture to a separatory funnel and extract twice with 50 mL portions of ether. The combined ether extracts contain the diethyl isonitrosomalonate.

-

Reductive Acetylation: In a 1-L three-necked flask, combine the ethereal solution of diethyl isonitrosomalonate, acetic anhydride, and 225 mL of glacial acetic acid.

-

With vigorous stirring, add zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40-50°C with intermittent cooling.

-

After the zinc addition is complete, stir for an additional 30 minutes.

-

Filter the reaction mixture with suction and wash the filter cake with two 200-mL portions of glacial acetic acid.

-

Purification: Concentrate the combined filtrate and washings under reduced pressure to obtain a thick oil.

-

Add 100 mL of water and warm the flask on a steam bath until the solid melts.

-

Stir the mixture rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.

-

Collect the product by filtration, wash with cold water, and air dry. A second crop can be obtained by concentrating the mother liquor.

Expected Yield: 52-53 g (77-78%).[2]

Stage 2: Synthesis of this compound

This protocol is based on the general principles of malonic ester synthesis and should be optimized for specific laboratory conditions.

Reaction Scheme:

Materials:

| Reagent | Quantity (Illustrative) | Molar Eq. |

| Diethyl 2-acetamidomalonate | 10.86 g | 1.0 |

| Sodium metal | 1.15 g | 1.0 |

| Absolute Ethanol (B145695) | 50 mL | - |

| Iodoethane-2,2,2-d3 (Ethyl-d3 iodide) | 8.27 g | 1.05 |

| Diethyl ether | As needed | - |

| Saturated aqueous NH₄Cl | As needed | - |

| Brine | As needed | - |

| Anhydrous Magnesium Sulfate | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium metal to absolute ethanol to prepare the sodium ethoxide solution.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Dissolve diethyl 2-acetamidomalonate in a minimal amount of absolute ethanol and add it dropwise to the cooled sodium ethoxide solution with stirring.

-

Alkylation: After the formation of the enolate is complete (the solution may become a slurry), add iodoethane-2,2,2-d3 dropwise via the addition funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Expected Outcome:

Diagrams

Synthesis Workflow

References

Application Notes and Protocols for Diethyl 2-Ethyl-2-acetamidomalonate-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-Ethyl-2-acetamidomalonate-d3 is a deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate. The "d3" designation signifies the replacement of three hydrogen atoms with deuterium (B1214612) on the ethyl group. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Because it is chemically almost identical to its non-labeled counterpart and other structurally similar analytes, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the MS source.[1] However, its increased mass allows it to be distinguished from the analyte of interest by the mass spectrometer, enabling accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS/MS assays for the quantification of structurally related compounds, such as phenobarbital (B1680315) and specific amino acid derivatives.

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative bioanalysis.[2] The internal standard is added at a known concentration to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. Any loss of analyte during extraction, or variations in injection volume and ionization efficiency, will affect the internal standard to the same extent as the analyte. By measuring the ratio of the analyte's MS signal to the internal standard's MS signal, these variations can be effectively normalized, leading to highly accurate and precise results.[1]

Application 1: Quantification of Phenobarbital in Human Plasma

Phenobarbital is a widely used antiepileptic drug with a narrow therapeutic window, necessitating therapeutic drug monitoring to ensure efficacy and avoid toxicity.[3] The structural similarity of this compound to phenobarbital (both containing an ethyl group) makes it a suitable internal standard for its quantification in biological matrices.

Experimental Protocol

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Phenobarbital reference standard

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

96-well protein precipitation plates

2. Preparation of Stock and Working Solutions:

-

Phenobarbital Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of phenobarbital in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Phenobarbital Working Solutions: Prepare serial dilutions of the phenobarbital stock solution in 50% methanol/water to create calibration standards with concentrations ranging from 0.1 to 50 µg/mL.

-

Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well protein precipitation plate.

-

Add 150 µL of the internal standard working solution (1 µg/mL in acetonitrile) to each well.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

5. Mass Spectrometry Parameters:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenobarbital | 233.1 | 190.1 | 20 |

| This compound | 249.2 | 163.1 | 15 |

Data Presentation: Method Validation Summary for Phenobarbital Quantification

| Validation Parameter | Result |

| Linearity Range | 0.1 - 50 µg/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Experimental Workflow Diagram

Caption: Workflow for Phenobarbital Quantification.

Application 2: Quantification of a Derivatized Amino Acid (e.g., N-acetyl-Leucine) in Cell Culture Media

The analysis of amino acids is crucial in metabolic research and bioprocess monitoring. Due to their polar nature, amino acids often require derivatization prior to LC-MS/MS analysis to improve their chromatographic retention and ionization efficiency. This compound can serve as an internal standard for the quantification of structurally similar derivatized amino acids.

Experimental Protocol

1. Materials and Reagents:

-

This compound (Internal Standard)

-

N-acetyl-Leucine reference standard

-

Cell culture media (blank)

-

Derivatization reagent (e.g., Diethyl ethoxymethylenemalonate - DEEMM)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Borate (B1201080) buffer (pH 9.8)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

2. Preparation of Stock and Working Solutions:

-

N-acetyl-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-acetyl-Leucine in 10 mL of 50% methanol/water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

N-acetyl-Leucine Working Solutions: Prepare serial dilutions of the N-acetyl-Leucine stock solution in cell culture media to create calibration standards.

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution in methanol.

3. Sample Derivatization and Preparation:

-

To 100 µL of cell culture sample, calibrator, or QC, add 10 µL of the internal standard working solution.

-

Add 500 µL of borate buffer (pH 9.8).

-

Add 20 µL of DEEMM solution (10% in methanol).

-

Vortex and incubate at 60°C for 30 minutes.

-

Cool the samples and add 10 µL of 2% formic acid to stop the reaction.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1.0 min: 2% B

-

1.0-5.0 min: 2-80% B

-

5.0-6.0 min: 80% B

-

6.0-6.1 min: 80-2% B

-

6.1-8.0 min: 2% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

5. Mass Spectrometry Parameters:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DEEMM-N-acetyl-Leucine | 344.2 | 298.2 | 12 |

| This compound | 249.2 | 163.1 | 15 |

Data Presentation: Method Validation Summary for N-acetyl-Leucine Quantification

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 µM (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 µM |

| Intra-day Precision (%CV) | < 8% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 90% |

| Matrix Effect | Minimal |

Logical Relationship Diagram

Caption: Derivatization and Analysis Logic.

Conclusion

This compound is a versatile and reliable internal standard for the quantitative analysis of a range of compounds by LC-MS/MS. Its use, as demonstrated in the protocols for phenobarbital and a derivatized amino acid, can significantly improve the accuracy and precision of analytical methods. The detailed protocols and validation data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this internal standard in their own analytical workflows. The adaptability of these methods to other structurally similar analytes further highlights the utility of this compound in modern bioanalysis.

References

Application Notes and Protocols for Targeted Metabolomics: Diethyl 2-Ethyl-2-acetamidomalonate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of targeted metabolomics, precise and accurate quantification of metabolites is paramount for understanding complex biological systems, discovering biomarkers, and accelerating drug development. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry (MS) assays. Diethyl 2-Ethyl-2-acetamidomalonate-d3, a deuterated analog of diethyl 2-ethyl-2-acetamidomalonate, serves as an ideal internal standard for the quantification of α-ethyl-α-amino acids and related compounds. Its three deuterium (B1214612) atoms provide a distinct mass shift, allowing for clear differentiation from the endogenous analyte while maintaining nearly identical physicochemical properties, which is crucial for correcting for matrix effects and variations during sample preparation and analysis.[1]

This document provides detailed application notes and protocols for the utilization of this compound in targeted metabolomics workflows, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Principle of Isotope Dilution Mass Spectrometry